tert-Butyl (6-chloropyridin-2-yl)carbamate
Description
tert-Butyl (6-chloropyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a chlorine substituent at the 6-position of the pyridine ring and a tert-butyl carbamate group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of substituted pyridine derivatives through nucleophilic substitution or transition metal-catalyzed coupling reactions .
The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and provides steric protection for the adjacent amine during synthetic transformations. The chlorine atom at position 6 is a reactive site for further functionalization, enabling the synthesis of more complex molecules such as tert-Butyl (6-aminopyridin-2-yl)methylcarbamate via palladium-catalyzed coupling .
Properties
IUPAC Name |
tert-butyl N-(6-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYNRRQJJHZENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159603-71-1 | |
| Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Action Environment
The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C. Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.
Biological Activity
tert-Butyl (6-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHClNO
Molecular Weight: 228.675 g/mol
Physical Properties:
- Density: 1.2 g/cm³
- Boiling Point: 282.2 °C
- Melting Point: 173-175 °C
The presence of the chlorine atom in the pyridine ring is notable, as it can influence the compound's reactivity and interactions with biological targets, potentially enhancing its pharmacological profile through mechanisms such as halogen bonding .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate group allows for covalent bonding with active sites on enzymes, which can inhibit their function. Additionally, the pyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity .
Table 1: Comparison of Mechanisms with Related Compounds
| Compound | Mechanism of Action |
|---|---|
| This compound | Inhibits enzyme activity via covalent bond formation |
| tert-Butyl (6-bromopyridin-2-yl)carbamate | Similar mechanism; bromine may affect binding affinity |
| tert-Butyl (6-fluoropyridin-2-yl)carbamate | Fluorine enhances reactivity and binding interactions |
Drug Development
This compound has been utilized as an intermediate in synthesizing pharmaceuticals targeting various diseases. For instance, it has been investigated for its role as a building block in compounds aimed at treating conditions related to the calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology .
Case Studies
- CGRP Receptor Antagonism : Research has demonstrated that derivatives of tert-butyl carbamates can effectively antagonize CGRP receptors, which are crucial in migraine mechanisms. In vitro studies showed that these compounds could significantly reduce CGRP-induced cAMP levels in cell lines expressing CGRP receptors .
- Antitumor Activity : In studies focusing on cancer therapeutics, this compound has been shown to inhibit histone acetyltransferase activity, suggesting potential applications as an antitumor agent. The inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth .
Safety and Toxicology
While promising, it is essential to consider the safety profile of this compound. It is classified as harmful by inhalation and contact with skin, causing irritation upon exposure. Proper handling protocols should be established when working with this compound to mitigate health risks .
Scientific Research Applications
Pharmaceutical Applications
Drug Discovery and Development
The compound is significant in drug discovery programs targeting various diseases. Its derivatives have been explored for their potential to inhibit specific biological pathways, particularly in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of biologically relevant structures such as 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones through palladium-catalyzed reactions, which demonstrate high yields and efficiency in creating complex organic molecules .
Case Study: Anticoagulant Development
One notable application is in the synthesis of compounds related to anticoagulants like Edoxaban. The preparation of tert-butyl N-((1R,2S,5S)-2-(5-chloropyridin-2-yl)amino) derivatives has shown promise in enhancing the efficacy of anticoagulant therapies .
Agricultural Chemistry
Pesticide Development
The lipophilic nature of tert-butyl (6-chloropyridin-2-yl)carbamate makes it suitable for agricultural applications, particularly as a precursor for developing pesticides. Its structural modifications can lead to compounds with enhanced efficacy against specific pests while minimizing environmental impact.
Research Findings
Studies indicate that similar pyridine derivatives exhibit significant herbicidal activity, suggesting that modifications of this compound could yield effective agrochemicals .
Materials Science
Molecular Interactions and Crystal Engineering
In materials science, this compound has been studied for its role in forming isostructural compounds that exhibit unique molecular interactions such as hydrogen bonding. This characteristic is crucial for designing materials with specific properties .
Case Study: Photocatalysis
Derivatives of this compound have been employed in photocatalytic processes, specifically in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This application demonstrates its versatility in facilitating complex chemical transformations under mild conditions .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The reactivity and applications of pyridine carbamates are heavily influenced by the substituent at the 6-position. Key analogs include:
Key Observations :
Substituent Variations at Other Positions
Modifications at positions 3, 4, or adjacent carbamate groups significantly alter physicochemical properties:
Key Observations :
Structural Similarity and Reactivity
provides similarity scores for tert-Butyl (6-chloropyridin-2-yl)carbamate analogs:
- tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Similarity score 0.83 .
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8): Similarity score 0.86 .
Higher similarity scores correlate with retained Boc-group reactivity and halogen substitution patterns, making these compounds interchangeable in specific synthetic pathways.
Preparation Methods
Nucleophilic Substitution with tert-Butyl Chloroformate
The most common method involves reacting 6-chloropyridin-2-amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc-Cl, yielding the carbamate and hydrochloric acid as a byproduct.
General Procedure :
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Dissolve 6-chloropyridin-2-amine (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base such as triethylamine (2.0 equiv.) or sodium bicarbonate (1.5 equiv.) to neutralize HCl.
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Slowly add Boc-Cl (1.2–1.5 equiv.) at 0–5°C to minimize side reactions.
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Stir the mixture at room temperature for 4–12 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Base | Triethylamine | Efficient HCl removal |
| Temperature | 0°C → Room temperature | Balances kinetics/side reactions |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DCM or THF are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. DCM offers superior solubility for Boc-Cl, while THF enhances reaction rates at elevated temperatures.
Solvent Comparison :
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 40 | 78–82 |
| THF | 7.58 | 66 | 72–75 |
Stoichiometry and Base Choice
Using a 20–50% excess of Boc-Cl drives the reaction to completion. Triethylamine outperforms weaker bases like NaHCO₃ by rapidly scavenging HCl, preventing protonation of the amine nucleophile.
Base Efficacy :
| Base | pKa (Conj. Acid) | Yield (%) |
|---|---|---|
| Triethylamine | 10.75 | 82 |
| Sodium bicarbonate | 6.35 | 68 |
Purification and Characterization
Chromatographic Purification
Column chromatography with a hexane/ethyl acetate gradient (4:1 to 2:1) effectively separates the product from unreacted starting materials. Silica gel (230–400 mesh) is optimal for resolving polar impurities.
Typical Chromatography Conditions :
| Stationary Phase | Mobile Phase | Rf Value |
|---|---|---|
| Silica gel | Hexane:ethyl acetate (3:1) | 0.45 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 7.35–8.10 (m, 3H, pyridine-H).
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¹³C NMR (100 MHz, CDCl₃): δ 28.2 (tert-butyl), 80.5 (C-O), 152.1 (C=O).
-
HRMS : Calculated for C₁₀H₁₃ClN₂O₂ [M+H]⁺: 241.0743; Found: 241.0746.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial processes favor continuous flow reactors for enhanced heat transfer and scalability. A typical setup involves:
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Pumping 6-chloropyridin-2-amine and Boc-Cl in THF through a static mixer.
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Introducing triethylamine downstream to control exothermicity.
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Separating the product via inline liquid-liquid extraction.
Advantages :
-
20–30% higher throughput compared to batch reactors.
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Reduced solvent waste due to recycling loops.
Green Chemistry Considerations
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Solvent Recovery : >90% THF recovery via distillation.
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Catalyst Recycling : Immobilized bases (e.g., polymer-supported Et₃N) reduce waste.
Challenges and Troubleshooting
Common Side Reactions
-
Over-Bocylation : Excess Boc-Cl may lead to di-Boc products. Mitigated by precise stoichiometry.
-
Hydrolysis : Moisture exposure degrades Boc-Cl. Solved using anhydrous conditions and molecular sieves.
Yield-Limiting Factors
| Factor | Solution |
|---|---|
| Incomplete conversion | Increase Boc-Cl excess |
| Emulsion formation | Use brine during extraction |
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (DCM/Et₃N) | 82 | 98 | Moderate |
| Flow (THF/Et₃N) | 85 | 97 | High |
| Solvent-free (Ball milling) | 70 | 95 | Low |
Q & A
Basic: What are the recommended methods for synthesizing tert-Butyl (6-chloropyridin-2-yl)carbamate in a laboratory setting?
Methodological Answer:
The compound is typically synthesized via a carbamate coupling reaction. A common approach involves reacting 6-chloro-2-aminopyridine with tert-butyl carbamate in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc₂O). Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize side products like N,N'-di-Boc derivatives. For example, a protocol adapted from a related pyrimidine carbamate synthesis (patent EP 3997296A1) uses anhydrous dichloromethane (DCM) as the solvent and triethylamine as a base, with reaction monitoring via TLC .
Key Considerations:
- Purification by column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield optimization through controlled Boc protection/deprotection steps.
Basic: How should researchers characterize this compound to confirm its structure?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) Spectroscopy is critical for structural confirmation. For example, the tert-butyl group typically appears as a singlet at δ ~1.4 ppm (¹H NMR) and δ ~28 ppm (¹³C NMR). The pyridine ring protons resonate as distinct multiplets in the aromatic region (δ 7.0–8.5 ppm). Comparative data from a structurally similar compound (tert-butyl (2-chloropyrimidin-4-yl)carbamate) shows:
| Proton Position | ¹H NMR (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine C-H (Cl-adjacent) | 8.22 | Singlet |
| tert-Butyl | 1.36 | Singlet |
Additional Techniques:
- Mass Spectrometry (MS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 257.1).
- X-ray Crystallography: Use SHELX programs for crystal structure refinement if single crystals are obtained .
Advanced: What strategies resolve contradictions in reactivity data under varying acidic conditions?
Methodological Answer:
Discrepancies in stability studies (e.g., hydrolysis rates in HCl vs. H₂SO₄) can arise from differences in acid strength, solvent polarity, or competing side reactions. To address this:
Controlled Kinetic Studies: Monitor degradation via HPLC under standardized conditions (e.g., 0.1–1.0 M HCl at 25°C).
Computational Modeling: Use DFT calculations to compare activation energies for Boc group cleavage pathways.
Cross-Validation: Compare results with structurally analogous compounds (e.g., tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate, CAS 1142192-48-0) to identify electronic/steric effects .
Example Workflow:
- Step 1: Conduct pH-dependent stability assays.
- Step 2: Correlate degradation rates with Hammett acidity parameters.
- Step 3: Validate using Arrhenius plots for temperature-dependent behavior.
Advanced: How does the pyridine ring’s electronic environment influence stability during nucleophilic substitution?
Methodological Answer:
The electron-withdrawing chlorine atom at the 6-position of the pyridine ring activates the 2-position for nucleophilic attack but may destabilize the carbamate group. Key factors include:
- Resonance Effects: Chlorine’s -I effect increases electrophilicity at the 2-position.
- Steric Hindrance: The tert-butyl group may slow substitution at adjacent sites.
Experimental Design:
- Substitution Reactions: React with amines (e.g., benzylamine) in DMF at 80°C. Monitor progress via ¹H NMR for intermediate formation.
- Competitive Analysis: Compare reactivity with non-chlorinated analogs (e.g., tert-butyl (6-methoxypyridin-2-yl)carbamate, CAS not listed) to isolate electronic contributions .
Advanced: How can researchers address discrepancies in reported crystallographic data for carbamate derivatives?
Methodological Answer:
Contradictions in crystal packing or bond angles often stem from polymorphism or refinement errors. Mitigation strategies include:
High-Resolution Data Collection: Use synchrotron radiation for improved diffraction quality.
Software Cross-Checking: Refine structures with both SHELXL (for small molecules) and OLEX2 (for validation) .
Comparative Analysis: Reference databases (e.g., Cambridge Structural Database) to identify trends in carbamate geometries.
Example Workflow:
- Step 1: Grow crystals in multiple solvents (e.g., EtOAc vs. MeOH).
- Step 2: Resolve ambiguities using ORTEP-3 for thermal ellipsoid visualization .
Basic: What are the critical handling and storage protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
